molecular formula C23H20N2O3S B277892 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide

Cat. No. B277892
M. Wt: 404.5 g/mol
InChI Key: XATMTMGMPUOYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit promising properties that could be useful in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the inflammatory response. This compound has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting these enzymes, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and physiological effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, leading to their death. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, preventing their spread to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. This compound has been found to exhibit these properties at low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve and use in experiments.

Future Directions

There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide. One direction is to explore its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. Another direction is to investigate its potential as a drug delivery system for other compounds. Studies have shown that this compound can form stable complexes with certain drugs, increasing their solubility and bioavailability. Overall, the research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide has shown promising results, and further studies are needed to fully explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide involves the reaction between 3,5-dimethoxybenzoic acid, 2-aminobenzothiazole, and 2-bromo-4'-methylacetophenone. The reaction is carried out in the presence of a suitable base and a solvent such as dimethylformamide. The product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H20N2O3S/c1-14-10-15(23-25-20-6-4-5-7-21(20)29-23)8-9-19(14)24-22(26)16-11-17(27-2)13-18(12-16)28-3/h4-13H,1-3H3,(H,24,26)

InChI Key

XATMTMGMPUOYMS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC(=C4)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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